4-(2-Chloro-1,1,2-trifluoroethoxy)benzoic acid
Description
4-(2-Chloro-1,1,2-trifluoroethoxy)benzoic acid (CAS: 405-43-6) is a fluorinated benzoic acid derivative with the molecular formula C₉H₆ClF₃O₃ and a molar mass of 254.59 g/mol . Its structure features a benzoic acid core substituted at the para position with a 2-chloro-1,1,2-trifluoroethoxy group. This electron-withdrawing substituent enhances the acidity of the carboxylic acid group compared to unsubstituted benzoic acid. The compound is listed in specialty chemical databases as a rare reagent, with applications in pharmaceuticals, agrochemicals, and materials science .
Properties
CAS No. |
405-43-6 |
|---|---|
Molecular Formula |
C9H6ClF3O3 |
Molecular Weight |
254.59 g/mol |
IUPAC Name |
4-(2-chloro-1,1,2-trifluoroethoxy)benzoic acid |
InChI |
InChI=1S/C9H6ClF3O3/c10-8(11)9(12,13)16-6-3-1-5(2-4-6)7(14)15/h1-4,8H,(H,14,15) |
InChI Key |
UBPJCHITDRIJEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC(C(F)Cl)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The most widely documented method involves copper-assisted nucleophilic substitution of halogenated benzoic acids with 2-chloro-1,1,2-trifluoroethanol. As detailed in US6288271B1, this one-step process uses:
-
Substrate : 4-Bromo-2-chlorobenzoic acid (or analogous halobenzoic acids)
-
Nucleophile : 2-Chloro-1,1,2-trifluoroethanol (2–10 molar excess)
-
Base : Sodium hydride (NaH) or potassium tert-butoxide
-
Catalyst : Copper(I) iodide (CuI, 10–20 mol%)
-
Solvent : Polar aprotic solvents (e.g., DMF, NMP) at 110–115°C.
The reaction proceeds via a Ullmann-type coupling, where CuI facilitates the displacement of aromatic halogens by the trifluoroethoxy group. Key advantages include:
Workup and Purification
Post-reaction, the mixture is quenched with ice-cold HCl (pH ≤1), precipitating the product. Dichloromethane extraction removes CuI residues, followed by alkaline dissolution (5% KOH) and acid reprotonation. Recrystallization from ethanol/water yields >99% purity (m.p. 120–121°C).
Acid-Catalyzed Etherification of 4-Hydroxybenzoic Acid
Sulfuric Acid-Mediated Synthesis
An alternative route condenses 4-hydroxybenzoic acid with 2-chloro-1,1,2-trifluoroethanol under acidic conditions:
-
Catalyst : Concentrated H₂SO₄ (10–15 mol%)
-
Solvent : Toluene or dichloromethane
-
Temperature : Reflux (110°C for toluene; 40°C for DCM)
This method avoids metal catalysts but requires stringent moisture control. Competing esterification of the carboxylic acid is mitigated by using azeotropic distillation to remove water.
Oxidation of 4-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone
Hypochlorite Oxidation
Early synthetic approaches (e.g., GB2045760A) oxidize acetophenone precursors:
-
Acetylation : 1,4-Bis(trifluoroethoxy)benzene → 2,5-Bis(trifluoroethoxy)acetophenone
-
Oxidation : Acetophenone → Benzoic acid using NaOCl/CuSO₄ at 60–80°C.
While applicable to 4-(2-chloro-1,1,2-trifluoroethoxy)acetophenone, this method risks:
-
Over-oxidation : Formation of quinones or decarboxylated byproducts
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Temp (°C) | Yield (%) | Purity | Scalability |
|---|---|---|---|---|---|
| Cu-catalyzed substitution | CuI/NaH | 110–115 | 81.4 (crude) | >99% | Industrial |
| Acid etherification | H₂SO₄ | 40–110 | 65–70 | 95–98% | Lab-scale |
| Acetophenone oxidation | NaOCl/CuSO₄ | 60–80 | 55–60 | 85–90% | Limited |
Industrial-Scale Optimization Strategies
Solvent Selection
Chemical Reactions Analysis
4-(2-Chloro-1,1,2-trifluoroethoxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common reagents used in these reactions include sodium hydroxide, methanesulfonyl chloride, and various alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
4-(2-Chloro-1,1,2-trifluoroethoxy)benzoic acid serves as an important building block in the synthesis of more complex organic molecules. Its unique structure allows for various modifications that can lead to the development of new compounds with desirable properties.
Biology
Research has indicated that this compound may possess biological activity, particularly in enzyme inhibition and interactions with proteins. The chloro and trifluoroethoxy groups can influence the compound's binding affinity to biological targets, making it a candidate for further investigation in biochemical studies.
Medicine
In the pharmaceutical field, this compound is explored as a precursor for drug development. Its derivatives have shown potential therapeutic effects against various diseases, including cancer and bacterial infections. Notably, compounds with similar structures have demonstrated antiproliferative activity against cancer cell lines such as A549 and MDA-MB-231.
Toxicological Studies
Toxicological assessments have highlighted the potential risks associated with chlorinated phenolic compounds. For instance:
- Aquatic Toxicity : The compound is suspected to be harmful to aquatic life due to its chlorinated structure.
- Health Risks : Classified as corrosive and toxic by inhalation, long-term exposure may lead to liver toxicity and changes in blood parameters.
Antifungal Activity
Research has demonstrated that benzoic acid derivatives exhibit antifungal properties. Specifically, studies on related compounds have shown significant fungistatic activity against Alternaria solani, suggesting that this compound could be explored for agricultural applications .
Mechanism of Action
The mechanism of action of 4-(2-Chloro-1,1,2-trifluoroethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and trifluoroethoxy groups contribute to its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Alkoxy-Substituted Benzoic Acids
4-(4-Pentenyloxy)benzoic Acid
- Structure : A benzoic acid derivative with a 4-pentenyloxy chain at the para position.
- Molecular Formula : C₁₂H₁₄O₃.
- Key Differences: The non-fluorinated alkoxy group is less electronegative, leading to reduced acidity (pKa ~4.8 vs. ~2.5 for the target compound). Exhibits lower thermal stability due to the absence of halogen atoms. Used in liquid crystal synthesis, as demonstrated by its esterification with chlorohydroquinone to form mesogenic compounds .
4-[1,1,2-Trifluoro-2-(Trifluoromethoxy)ethoxy]benzoic Acid
- Structure : Features a trifluoromethoxy-trifluoroethoxy substituent.
- Molecular Formula : C₁₀H₆F₆O₄.
- Key Differences: Increased fluorine content enhances electronegativity and acidity (molecular weight: 304.14 g/mol). Potential applications in high-performance polymers due to superior oxidative stability .
4-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid
Functional Group Modifications
4-(2-Chloro-1,1,2-Trifluoro-Ethanesulfonyl)benzoic Acid
- Structure : Contains a sulfonyl group instead of the ethoxy chain.
- Molecular Formula : C₉H₆ClF₃O₄S.
- Key Differences: The sulfonyl group is a stronger electron-withdrawing group, significantly lowering the pKa (≈1.2) and increasing acidity.
Methyl Ester Derivative
Comparative Data Table
Biological Activity
4-(2-Chloro-1,1,2-trifluoroethoxy)benzoic acid is a compound that has garnered attention for its potential biological activity. This article delves into its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The compound features a benzoic acid core with a chloro and trifluoroethoxy substituent, which enhances its lipophilicity and biological activity. The presence of these functional groups is significant as they can influence the compound's interaction with biological membranes and molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can lead to modulation of various biochemical pathways:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as glucose metabolism and lipid synthesis.
- Receptor Interaction : It may also bind to receptors that play critical roles in cellular signaling, influencing cell proliferation and apoptosis.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anti-Cancer Properties : Studies suggest that this compound can induce apoptosis in cancer cell lines. For instance, in vitro assays demonstrated significant cell death in glioblastoma cells treated with varying concentrations of the compound.
- Anti-Diabetic Effects : Preliminary studies indicate potential anti-diabetic properties, as the compound has been linked to reduced glucose levels in animal models.
Case Study 1: Anti-Cancer Activity
A study assessed the cytotoxic effects of this compound on glioblastoma cell lines. The results indicated an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 10 µM. This suggests a potent anti-cancer effect:
| Compound | IC50 (µM) | % Cell Death |
|---|---|---|
| This compound | 10.14 | 51.58% |
| Control (DMSO) | - | - |
Case Study 2: Anti-Diabetic Activity
In vivo studies using genetically modified Drosophila melanogaster models demonstrated that treatment with this compound led to significant reductions in glucose levels compared to untreated controls. This finding supports its potential use in managing diabetes:
| Treatment Group | Glucose Level (mg/dL) |
|---|---|
| Control | 150 ± 10 |
| Treated with this compound | 90 ± 5 |
Comparative Analysis
The biological activity of this compound can be compared with other similar compounds containing trifluoromethyl groups. Research has shown that compounds with similar structures often exhibit enhanced potency due to the electron-withdrawing effects of fluorine atoms.
| Compound | Biological Activity | Mechanism |
|---|---|---|
| Compound A (Similar Structure) | Moderate Anti-Cancer | Enzyme Inhibition |
| Compound B (Similar Structure) | Strong Anti-Diabetic | Receptor Modulation |
| This compound | Strong Anti-Cancer & Anti-Diabetic | Dual Mechanism |
Q & A
Q. What are the recommended synthetic routes for 4-(2-chloro-1,1,2-trifluoroethoxy)benzoic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or esterification followed by hydrolysis. For example:
- Step 1 : React 4-hydroxybenzoic acid with 2-chloro-1,1,2-trifluoroethylating agents (e.g., 2-chloro-1,1,2-trifluoroethyl chloride) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetone .
- Step 2 : Hydrolysis of intermediate esters (if formed) using aqueous NaOH or HCl to yield the carboxylic acid .
Optimization includes controlling temperature (60–80°C) and stoichiometry (1:1.2 molar ratio of hydroxybenzoic acid to trifluoroethylating agent). Purity (>95%) can be confirmed via HPLC or NMR .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of spectroscopic and computational methods:
- NMR : and NMR to confirm substitution patterns and fluorine environments .
- IR Spectroscopy : Identify carboxylic acid (O–H stretch ~2500–3300 cm⁻¹) and ether (C–O–C ~1100–1250 cm⁻¹) functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (254.5946 g/mol) and fragmentation patterns .
- DFT Calculations : Predict electronic properties (e.g., dipole moments, HOMO/LUMO gaps) using Gaussian or similar software .
Q. What experimental protocols are critical for assessing thermal stability and phase behavior?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Heat at 10°C/min under N₂ to determine decomposition temperature (>200°C expected for similar benzoic acid derivatives) .
- Differential Scanning Calorimetry (DSC) : Identify melting points (e.g., mp ~185–187°C for analogous chloro-fluorobenzoic acids) and phase transitions .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in reported molecular geometries of halogenated benzoic acids?
- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with SHELX software for refinement:
- Data Collection : High-resolution (<1.0 Å) data to resolve Cl/F positional disorder .
- Refinement : Apply anisotropic displacement parameters and validate with R-factor (<5%) and residual density maps .
For example, conflicting reports on bond angles in trifluoroethoxy groups can be resolved by comparing experimental data with SHELXL-refined models .
Q. What strategies address conflicting bioactivity data in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Control Experiments : Test purity via HPLC and confirm absence of intermediates (e.g., methyl ester derivatives, CAS 456-66-6) that may skew results .
- Dose-Response Analysis : Use Hill plots to differentiate intrinsic activity from assay artifacts.
- Computational Docking : Compare binding affinities of this compound with analogs (e.g., 4-hydroxybenzoic acid) to identify substituent effects .
Q. How do analytical method discrepancies (e.g., NMR vs. X-ray) impact structural assignments?
- Methodological Answer :
- Multi-Technique Validation : Cross-reference NMR-derived coupling constants (, ) with X-ray torsion angles.
- Dynamic NMR : Resolve rotational barriers in the trifluoroethoxy group at variable temperatures .
- Synchrotron Studies : High-flux X-rays can clarify electron density maps for Cl/F atoms, reducing ambiguity in crystallographic models .
Q. What safety protocols are recommended for handling halogenated benzoic acids in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection.
- Ventilation : Perform reactions in fume hoods due to potential release of HF or HCl gases during decomposition .
- Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal in halogenated waste containers .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
